6-ヒドロキシヘキサン酸カリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

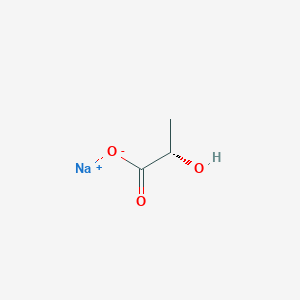

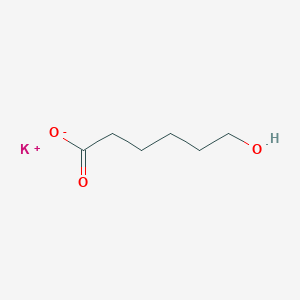

Potassium 6-hydroxyhexanoate is a chemical compound with the molecular formula C6H11KO3. It is the potassium salt of 6-hydroxyhexanoic acid, which is an ω-hydroxy fatty acid.

科学的研究の応用

Potassium 6-hydroxyhexanoate has several scientific research applications:

作用機序

Target of Action

Potassium 6-hydroxyhexanoate is a chemical compound with the molecular formula C6H11KO3 The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

Potassium 6-hydroxyhexanoate might be involved in the synthesis of polyhydroxyalkanoates (PHAs), a type of microbial polyester produced by fermentation of carbon substrates . .

準備方法

Synthetic Routes and Reaction Conditions: Potassium 6-hydroxyhexanoate can be synthesized through a multi-enzyme cascade reaction. One such method involves the use of whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase for internal cofactor regeneration. This process does not require the supply of external NADPH or NADP+. The product inhibition caused by ε-caprolactone is overcome by using lipase CAL-B for in situ conversion into 6-hydroxyhexanoic acid .

Industrial Production Methods: In an industrial setting, the production of 6-hydroxyhexanoic acid, which can be converted to its potassium salt, can be achieved using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor. This method involves a four-step enzymatic cascade without the accumulation of intermediates. The process is optimized by adjusting the cyclohexane feed rate and implementing an in situ product removal strategy .

化学反応の分析

Types of Reactions: Potassium 6-hydroxyhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized to 6-oxohexanoic acid using 6-hydroxyhexanoate dehydrogenase.

Reduction: Hydrogenolysis can convert 6-hydroxyhexanoic acid to 1,6-hexanediol.

Substitution: The compound can undergo direct condensation polymerization to produce co-polymers with lactic acid.

Major Products Formed:

Oxidation: 6-oxohexanoic acid

Reduction: 1,6-hexanediol

Substitution: Co-polymers with lactic acid

類似化合物との比較

- 6-hydroxyhexanoic acid

- 1,6-hexanediol

- Adipic acid

- ε-caprolactone

Comparison: Potassium 6-hydroxyhexanoate is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous solutions. Compared to 6-hydroxyhexanoic acid, it is more stable and easier to handle in industrial processes. Its ability to undergo multi-enzyme cascade reactions efficiently sets it apart from other similar compounds .

特性

CAS番号 |

21810-34-4 |

|---|---|

分子式 |

C6H12KO3 |

分子量 |

171.26 g/mol |

IUPAC名 |

potassium;6-hydroxyhexanoate |

InChI |

InChI=1S/C6H12O3.K/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9); |

InChIキー |

OTMXFWQLSAXUGE-UHFFFAOYSA-N |

SMILES |

C(CCC(=O)[O-])CCO.[K+] |

異性体SMILES |

C(CCC(=O)[O-])CCO.[K+] |

正規SMILES |

C(CCC(=O)O)CCO.[K] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)